ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-[(5-propylthiophene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-4-6-11-7-10(8-21-11)13(18)17-15-16-9(3)12(22-15)14(19)20-5-2/h7-8H,4-6H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHEIVMARVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazole ring, which is known for its biological activity, particularly in drug development.
Xanthine Oxidase Inhibition
Research has indicated that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. For instance, related compounds demonstrated moderate inhibitory effects on xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM, suggesting that this compound may also possess similar properties . This inhibition is significant as it relates to conditions such as gout and hyperuricemia.
Antioxidant Activity
In addition to xanthine oxidase inhibition, thiazole derivatives have shown antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases .
Biological Activity Profiles
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines, indicating that modifications in the thiazole structure can enhance activity against human glioblastoma and melanoma cells . The presence of specific substituents on the phenyl ring was found to be crucial for increasing cytotoxicity.
- Antidiabetic Effects : Another investigation into related thiazole compounds revealed their potential in enhancing insulin sensitivity through mechanisms involving the modulation of glucose metabolism . This suggests a promising avenue for further research into this compound as an antidiabetic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be contextualized by comparing it to structurally related thiazole derivatives. Key distinctions lie in substituent effects on solubility, reactivity, and bioactivity.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
| Compound Name | Key Substituents | Molecular Features | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | 5-Propyl-3-thienyl, methyl, ethyl ester | Thiophene enhances lipophilicity; propyl chain may improve membrane permeability | Hypothesized antimicrobial/antifungal activity (based on analogs) | N/A |
| Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate | Pyrazole ring, methyl, ethyl ester | Pyrazole’s polarity may reduce lipid solubility; amide linkage supports target binding | Antifungal activity against Candida albicans (MIC: 8 µg/mL) | |
| Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | 4-Fluorophenoxy, methyl, ethyl ester | Fluorine atom increases electronegativity and metabolic stability | Broad-spectrum antimicrobial activity (IC₅₀: 12 µM for E. coli) | |
| Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | Trifluoromethyl, amino, ethyl ester | Trifluoromethyl group enhances resistance to oxidation | Anticancer activity (IC₅₀: 5 µM in HeLa cells) | |
| Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate | Thiophene, amino, methyl ester | Thiophene’s π-conjugation may stabilize drug-receptor interactions | Antiviral activity against HSV-1 (EC₅₀: 10 µM) |
Key Insights
However, this may reduce aqueous solubility, a trade-off observed in trifluoromethyl-substituted thiazoles . Amide vs. Ester Linkages: The carboxamide group in the target compound and its pyrazole analog may facilitate hydrogen bonding with enzymatic targets, whereas ester-linked derivatives (e.g., fluorophenoxy analog ) prioritize hydrolysis-resistant interactions.
Synthetic Methodologies: The target compound’s synthesis likely parallels routes used for ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, involving cyclization of α-haloketones with thioureas or thioamides . Propyl-thienyl incorporation may require Suzuki-Miyaura coupling or Friedel-Crafts acylation .
Biological Activity Trends: Antimicrobial Potency: Fluorophenoxy and pyrazole analogs exhibit stronger activity against bacteria and fungi (MIC: 8–12 µg/mL) compared to amino-substituted thiazoles, suggesting electron-withdrawing groups enhance efficacy. Anticancer Potential: Trifluoromethyl-substituted thiazoles show notable cytotoxicity, implying the target compound’s propyl-thienyl group could similarly disrupt cancer cell membranes or redox pathways.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by amide coupling. A general approach includes:
- Step 1 : Condensation of ethyl 4-methylthiazole-5-carboxylate precursors with thiourea derivatives under basic conditions to form the thiazole ring.
- Step 2 : Activation of the 5-propyl-3-thienyl carbonyl group (e.g., using carbodiimides like EDC/HCl) for coupling with the amino group on the thiazole .
- Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (solvent, temperature, catalysts) should be optimized to avoid side products like unreacted intermediates or hydrolyzed esters .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC : To assess purity and separate isomers or byproducts .
- NMR (¹H/¹³C) : To confirm substituent positions (e.g., methyl groups on thiazole, propyl chain on thienyl) and amide bond formation .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. What biological targets are associated with this compound?
Based on structural analogs, potential targets include:
- Protein kinases : Thiazole derivatives often inhibit kinases like MAPK or EGFR via competitive binding to ATP pockets .
- Inflammatory enzymes : Cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as seen in related thienyl-thiazole hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological strategies include:
- Dose-response validation : Test activity across a broad concentration range (e.g., 0.1–100 μM) in multiple cell lines .
- Target specificity assays : Use kinase profiling panels or siRNA knockdowns to confirm target engagement .
- Metabolic stability studies : Assess compound degradation in serum to rule out false negatives .
Q. What computational methods are effective for analyzing structure-activity relationships (SAR)?
Advanced approaches include:
- Molecular docking : Simulate binding modes with targets like COX-2 or kinases using software like AutoDock Vina .
- QSAR modeling : Train models on analog datasets (e.g., substituent effects on IC₅₀ values) to predict activity .
- MD simulations : Evaluate conformational stability of the amide-thiazole-thienyl scaffold in aqueous or lipid bilayer environments .
Q. How can synthetic routes be optimized to improve yield and scalability?
Strategies involve:
- Catalyst screening : Test palladium or copper catalysts for Suzuki coupling of thienyl groups .
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Flow chemistry : Implement continuous flow systems for amide bond formation to enhance reproducibility .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Transcriptomics/proteomics : Use RNA-seq or SILAC-MS to identify downstream pathways affected by treatment .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding interactions .
- Pharmacological profiling : Combine kinase inhibition data with phenotypic assays (e.g., apoptosis, cell cycle arrest) .
Methodological Considerations
Q. How to design structural analogs to enhance bioactivity?
- Substituent variation : Replace the propyl group on the thienyl ring with fluorinated or branched chains to modulate lipophilicity .
- Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to improve metabolic stability .
- Evaluate analogs using in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
Q. What strategies mitigate solubility challenges during in vitro testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% final concentration) to maintain compound solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance aqueous dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
